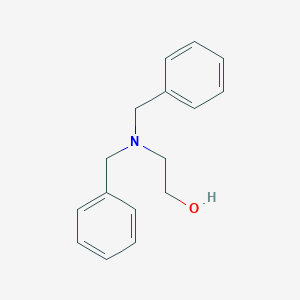

N,N-Dibenzylethanolamine

Description

Properties

IUPAC Name |

2-(dibenzylamino)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO/c18-12-11-17(13-15-7-3-1-4-8-15)14-16-9-5-2-6-10-16/h1-10,18H,11-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTTWSMJHJFNCQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN(CCO)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7059224 | |

| Record name | Ethanol, 2-[bis(phenylmethyl)amino]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7059224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101-06-4 | |

| Record name | 2-[Bis(phenylmethyl)amino]ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101-06-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Dibenzylethanolamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000101064 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanol, 2-[bis(phenylmethyl)amino]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanol, 2-[bis(phenylmethyl)amino]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7059224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[bis(phenylmethyl)amino]ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.647 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,N-DIBENZYLETHANOLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y4SS2HU537 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N,N-Dibenzylethanolamine: Mechanisms, Pathways, and Protocols

This guide provides a comprehensive technical overview of the synthesis of N,N-Dibenzylethanolamine, a crucial intermediate in the development of pharmaceuticals and other fine chemicals. Designed for researchers, scientists, and drug development professionals, this document delves into the core synthetic methodologies, offering field-proven insights into the reaction mechanisms, experimental choices, and validation protocols.

Introduction: The Significance of this compound

This compound (DBELA), with the chemical formula C₁₆H₁₉NO, is a tertiary amine featuring two benzyl groups and a hydroxyethyl group attached to a central nitrogen atom.[1] This unique structure makes it a valuable building block in organic synthesis. Its analogs and derivatives are recognized for their roles as precursors to biologically active molecules, including potential therapeutic agents.[2] The presence of the bulky benzyl groups provides steric hindrance and influences the molecule's reactivity and physical properties, while the hydroxyl group offers a site for further functionalization. This combination of features makes DBELA and related compounds valuable intermediates in medicinal chemistry and drug discovery.[2]

Core Synthetic Pathways: A Mechanistic Exploration

The synthesis of this compound is primarily achieved through two robust and widely employed methods: N-alkylation of ethanolamine and reductive amination . The choice between these pathways often depends on the availability of starting materials, desired scale, and specific purity requirements.

N-Alkylation of Ethanolamine with Benzyl Halides

This direct approach is one of the most common methods for synthesizing this compound. The reaction proceeds via a nucleophilic substitution mechanism.

Mechanism: The nitrogen atom of ethanolamine, acting as a nucleophile, attacks the electrophilic benzylic carbon of a benzyl halide (typically benzyl chloride or benzyl bromide). This results in the displacement of the halide ion and the formation of a new carbon-nitrogen bond. To achieve the desired N,N-dibenzylation, this process occurs sequentially. The initial reaction forms N-benzylethanolamine, which then undergoes a second alkylation with another equivalent of the benzyl halide.

A base is crucial in this reaction to neutralize the hydrogen halide byproduct formed during each alkylation step.[3] The removal of this acidic byproduct drives the equilibrium towards the product side. Common bases include inorganic carbonates (e.g., sodium carbonate, potassium carbonate) or organic amines.

Reaction Pathway Visualization:

Caption: N-Alkylation pathway for the synthesis of this compound.

Causality Behind Experimental Choices: The use of an excess of ethanolamine can favor the formation of the mono-alkylated product, N-benzylethanolamine.[4] Conversely, to drive the reaction towards the desired di-substituted product, a stoichiometric excess of the benzyl halide is often employed. The choice of solvent is also critical; polar aprotic solvents like dichloromethane or toluene are frequently used to facilitate the dissolution of reactants and intermediates.[5][6]

Reductive Amination

Reductive amination offers a more controlled alternative to direct alkylation, often minimizing the formation of over-alkylation byproducts.[7] This "one-pot" method involves the reaction of an aldehyde (benzaldehyde) with an amine (ethanolamine) in the presence of a reducing agent.

Mechanism: The reaction proceeds in two key steps. First is the formation of an imine or, more accurately in this case, an iminium ion intermediate. The nitrogen of ethanolamine attacks the carbonyl carbon of benzaldehyde, followed by dehydration to form a C=N double bond. This is followed by a second nucleophilic attack of another ethanolamine molecule on the imine, or more likely, the reaction of the initially formed N-benzylethanolamine with another molecule of benzaldehyde to form an iminium ion. The in-situ reduction of this iminium ion by a suitable reducing agent yields the final tertiary amine.

Common reducing agents for this transformation include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation (H₂/Pd/C).[8][9] Sodium cyanoborohydride is particularly effective as it is selective for the reduction of the iminium ion in the presence of the starting aldehyde.[7]

Reaction Pathway Visualization:

Caption: Reductive amination pathway for this compound synthesis.

Experimental Protocols and Data

The following protocols are based on established and optimized procedures, providing a self-validating system for the synthesis and purification of this compound.

Protocol 1: Synthesis via N-Alkylation

This procedure is adapted from a common industrial method for the synthesis of N-benzylethanolamines.[8]

Materials:

-

Ethanolamine

-

Benzyl chloride

-

Anhydrous sodium carbonate (Na₂CO₃)

-

Toluene

-

Deionized water

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add ethanolamine (e.g., 3 equivalents) and anhydrous sodium carbonate (e.g., 2.2 equivalents) to toluene.

-

With vigorous stirring, slowly add benzyl chloride (1 equivalent) to the mixture at room temperature.

-

After the addition is complete, heat the reaction mixture to 90-95°C and maintain for 1-2 hours.[8]

-

Monitor the reaction progress by Gas Chromatography (GC) until the benzyl chloride is consumed (<0.5%).[8]

-

Cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Wash the filtrate with deionized water and then with brine in a separatory funnel.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purify the crude product by vacuum distillation.

Quantitative Data Summary (N-Alkylation):

| Parameter | Value | Reference |

| Reactant Molar Ratio | Benzyl Chloride : Ethanolamine : Base | |

| (Benzyl Chloride : N-Methylethanolamine : Base for analog) | 1 : 3 : 1.2 | [3] |

| Reaction Temperature | 90–95°C | [8] |

| Reaction Time | 1-2 hours (after addition) | [8] |

| Product Purity (by GC) | 99.2% | [8] |

| Yield | 94.5% | [8] |

Protocol 2: Synthesis via Reductive Amination

This protocol is a generalized procedure based on established reductive amination methods.[8]

Materials:

-

Benzaldehyde

-

Ethanolamine

-

Palladium on carbon (Pd/C, e.g., 3% w/w)

-

Anhydrous potassium carbonate (K₂CO₃)

-

Methanol

-

Hydrogen gas (H₂)

Procedure:

-

To a high-pressure reaction vessel, add benzaldehyde (e.g., 1 equivalent), ethanolamine (e.g., 2 equivalents), anhydrous potassium carbonate, and methanol.

-

Add the Pd/C catalyst to the mixture.

-

Seal the vessel, evacuate, and purge with nitrogen gas three times, followed by purging with hydrogen gas three times.

-

Pressurize the vessel with hydrogen to 1 MPa.

-

Stir the reaction mixture at 50°C for 6 hours, maintaining the hydrogen pressure.[8]

-

After the reaction, cool the vessel to room temperature and carefully vent the hydrogen gas.

-

Filter the reaction mixture to remove the catalyst.

-

Remove the methanol from the filtrate by distillation at atmospheric pressure.

-

Purify the resulting crude product by vacuum distillation.

Quantitative Data Summary (Reductive Amination):

| Parameter | Value | Reference |

| Reactant Molar Ratio | Benzaldehyde : Ethanolamine | |

| (Benzaldehyde : Ethanolamine) | 1 : 2.06 | [8] |

| Catalyst | 3% Pd/C | [8] |

| Reaction Temperature | 50°C | [8] |

| Hydrogen Pressure | 1 MPa | [8] |

| Reaction Time | 6 hours | [8] |

| Product Purity (by GC) | 96.8% | [8] |

| Yield | 93.3% | [8] |

Purification and Characterization: Ensuring Product Integrity

A critical aspect of synthesis is the rigorous purification and characterization of the final product to ensure it meets the required standards for subsequent applications.

Purification

Vacuum Distillation: This is the primary method for purifying this compound, which is a liquid at room temperature.[8] It effectively removes non-volatile impurities and unreacted starting materials with different boiling points.

Recrystallization: For this compound that is solid at room temperature or for purification of solid derivatives, recrystallization is a powerful technique. The choice of solvent is crucial and should be determined empirically. A good solvent will dissolve the compound when hot but not when cold.[10] Common solvent systems for amines include ethanol/water mixtures, hexane/ethyl acetate, or toluene.[11]

Characterization

Analytical Workflow Visualization:

Caption: Analytical workflow for the characterization of this compound.

¹H and ¹³C NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for confirming the structure of the synthesized molecule.

-

¹H NMR: The proton NMR spectrum will provide information about the number and types of protons and their neighboring environments. Key expected signals include:

-

A multiplet in the aromatic region (around 7.2-7.4 ppm) corresponding to the protons of the two benzyl groups.[12]

-

A singlet for the two benzylic methylene (-CH₂-) groups.

-

Triplets for the two methylene groups of the ethanolamine backbone.

-

A broad singlet for the hydroxyl (-OH) proton, which is exchangeable with D₂O.

-

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule, confirming the carbon skeleton.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in the molecule.

-

O-H stretch: A broad absorption band in the region of 3200-3550 cm⁻¹ is characteristic of the hydroxyl group, indicating hydrogen bonding.[4]

-

C-H stretches: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretches are observed just below 3000 cm⁻¹.[4]

-

C-N stretch: A stretching vibration for the C-N bond of the tertiary amine can be expected in the 1020-1250 cm⁻¹ region.

-

Aromatic C=C stretches: Peaks in the 1450-1600 cm⁻¹ region are indicative of the benzene rings.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for assessing the purity of the sample and confirming its molecular weight.[13] The gas chromatogram will show a major peak for this compound, and the area of this peak relative to any impurity peaks provides a measure of purity.[14] The mass spectrum will exhibit a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (241.33 g/mol ), along with characteristic fragmentation patterns.[1]

Conclusion

The synthesis of this compound can be reliably achieved through either N-alkylation of ethanolamine or reductive amination of benzaldehyde and ethanolamine. The choice of method will be dictated by factors such as scale, cost, and available equipment. This guide has provided a detailed examination of the underlying mechanisms and practical, field-tested protocols for both synthetic routes. Adherence to these robust procedures, coupled with rigorous purification and comprehensive characterization, will ensure the production of high-purity this compound suitable for the demanding applications in pharmaceutical research and development.

References

- 1. This compound | C16H19NO | CID 22657 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-Benzyldiethanolamine Research Chemical [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. instanano.com [instanano.com]

- 5. osti.gov [osti.gov]

- 6. benchchem.com [benchchem.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. Page loading... [wap.guidechem.com]

- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 10. quora.com [quora.com]

- 11. Reagents & Solvents [chem.rochester.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis and detection by electron ionization gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

Spectroscopic data for N,N-Dibenzylethanolamine (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of N,N-Dibenzylethanolamine

Authored by a Senior Application Scientist

Abstract

This compound (CAS No. 101-06-4) is a tertiary amine with significant applications in organic synthesis and as a precursor in the development of pharmaceutical compounds and other complex molecules.[1][2] Its molecular structure, comprising two benzyl groups and a primary alcohol, necessitates rigorous characterization to confirm identity, purity, and structural integrity.[3] This technical guide provides a comprehensive overview of the core spectroscopic techniques used for the definitive analysis of this compound: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, scientists, and drug development professionals, offering not only reference data but also the underlying scientific rationale for the experimental protocols and data interpretation.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules in solution. For this compound, ¹H (proton) and ¹³C NMR provide a complete map of the carbon-hydrogen framework, confirming the connectivity and chemical environment of every atom in the molecule.

The Rationale Behind NMR Experimental Design

The choice of solvent and experimental parameters is critical for acquiring high-quality NMR data. Deuterated chloroform (CDCl₃) is an excellent choice as it is a common solvent for nonpolar to moderately polar organic compounds and its residual solvent peak does not typically interfere with the signals of interest for this compound. Proton-decoupled ¹³C NMR is employed to simplify the spectrum to a series of single peaks, where each peak corresponds to a unique carbon environment.[4] Further analysis using 2D NMR techniques such as COSY and HSQC can be used to definitively assign proton-proton and proton-carbon correlations, respectively.[5]

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Dissolve 10-15 mg of high-purity this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer for optimal signal dispersion.[6]

-

¹H NMR Acquisition:

-

Acquire the spectrum using a standard pulse program.

-

Set the spectral width to cover a range of -1 to 10 ppm.

-

Employ a relaxation delay of 1-2 seconds and acquire 16-32 scans to ensure a good signal-to-noise ratio.[6]

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled spectrum to simplify carbon signals into singlets.[5]

-

Set the spectral width to cover a range of 0 to 200 ppm.

-

A significantly higher number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.

-

Data Interpretation and Expected Spectra

The structure of this compound (C₁₆H₁₉NO) suggests a distinct set of signals in both ¹H and ¹³C NMR spectra.[7] The presence of two magnetically equivalent benzyl groups simplifies the aromatic region of the spectra.

Table 1: Predicted ¹H and ¹³C NMR Spectroscopic Data for this compound

| Atom Label(s) (See Fig. 1) | Predicted ¹H Chemical Shift (ppm), Multiplicity | Predicted ¹³C Chemical Shift (ppm) |

| 1 | ~7.20-7.40, multiplet (10H) | ~128.5 (ortho), ~128.2 (meta), ~127.0 (para) |

| 2 | - | ~139.0 (quaternary) |

| 3 | 3.63, singlet (4H) | ~58.0 |

| 4 | 2.65, triplet (2H) | ~55.0 |

| 5 | 3.60, triplet (2H) | ~60.0 |

| 6 (OH) | ~2.5-3.5, broad singlet (1H) | - |

Note: Predicted values are based on standard chemical shift tables and data from similar structures. Actual values may vary based on solvent and concentration.

-

¹H NMR Interpretation: The aromatic protons on the two benzyl groups (1) are expected to appear as a complex multiplet in the 7.2-7.4 ppm region. The four benzylic protons (3) are chemically equivalent and should appear as a sharp singlet around 3.63 ppm. The two methylene groups of the ethanolamine backbone (4 and 5) will appear as triplets due to coupling with each other. The hydroxyl proton (6) signal is often broad and its chemical shift can vary depending on concentration and temperature.

-

¹³C NMR Interpretation: The aromatic region will show three distinct signals for the ortho, meta, and para carbons, along with a weaker signal for the quaternary ipso-carbon (2).[4] The four aliphatic carbons (3, 4, 5) will be clearly resolved in the upfield region of the spectrum, consistent with their attachment to nitrogen and oxygen atoms.

Visualization: Molecular Structure and NMR Assignments

References

- 1. This compound | 101-06-4 [chemicalbook.com]

- 2. N-Benzyldiethanolamine Research Chemical [benchchem.com]

- 3. This compound | C16H19NO | CID 22657 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. GSRS [gsrs.ncats.nih.gov]

Physical and chemical properties of N,N-Dibenzylethanolamine

Abstract

N,N-Dibenzylethanolamine (DBEA), a tertiary amino alcohol, is a significant compound with a versatile chemical profile that makes it a valuable intermediate in organic synthesis, particularly within the pharmaceutical industry. Its unique structure, featuring two bulky benzyl groups and a reactive hydroxyl moiety, dictates its distinct physical and chemical properties. This guide provides a comprehensive exploration of these properties, offering insights into its molecular structure, physicochemical characteristics, spectroscopic signature, and chemical reactivity. Furthermore, it details common synthetic pathways and analytical methodologies, providing researchers, scientists, and drug development professionals with the foundational knowledge required for its effective application.

Chemical Identity and Molecular Structure

This compound is systematically named 2-(dibenzylamino)ethan-1-ol. It is registered under CAS Number 101-06-4.[1][2][3][4][5] The molecule consists of an ethanolamine backbone where the nitrogen atom is disubstituted with two benzyl groups.

Molecular Formula: C₁₆H₁₉NO[1][5][6]

Molecular Weight: 241.33 g/mol [1][5][6]

The structure of DBEA imparts a combination of steric hindrance and chemical reactivity. The two voluminous benzyl groups attached to the nitrogen atom sterically shield the amine, influencing its nucleophilicity and basicity. Concurrently, the primary hydroxyl group remains accessible for a variety of chemical transformations, while the nitrogen's lone pair of electrons allows for characteristic amine reactions.

Caption: Molecular structure of this compound.

Physicochemical Properties

The physical state and solubility of DBEA are direct consequences of its molecular structure. The presence of the polar hydroxyl group allows for hydrogen bonding, while the large, nonpolar benzyl groups contribute to its solubility in organic solvents.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 101-06-4 | [1][6] |

| Molecular Formula | C₁₆H₁₉NO | [1][6] |

| Molecular Weight | 241.33 g/mol | [1][6] |

| Appearance | White or colorless to light yellow powder, lump, or clear liquid | [7] |

| Melting Point | 38°C | [6][7] |

| Boiling Point | 206°C at 15 mmHg | [6][7] |

| Density | 1.06 g/cm³ | [6][7] |

| pKa | 14.73 ± 0.10 (Predicted) | [7] |

| Flash Point | 38°C | [7] |

Spectroscopic Profile

Spectroscopic data is crucial for the unambiguous identification and structural elucidation of this compound.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals corresponding to the aromatic protons of the benzyl groups, the methylene protons of the benzyl and ethanolamine moieties, and the hydroxyl proton.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum shows distinct peaks for the aromatic carbons, the benzylic carbons, and the carbons of the ethanolamine backbone.

-

Infrared (IR) Spectroscopy: The IR spectrum is characterized by a broad absorption band in the region of 3400-3200 cm⁻¹, which is indicative of the O-H stretching of the hydroxyl group. C-H stretching vibrations for the aromatic and aliphatic portions are also observed, as well as C-N and C-O stretching bands.

-

Mass Spectrometry (MS): Mass spectral analysis, typically using techniques like GC-MS, confirms the molecular weight of the compound.[1] The fragmentation pattern can provide further structural information.

Chemical Properties and Reactivity

The reactivity of DBEA is governed by its two primary functional groups: the tertiary amine and the primary alcohol.

-

Basicity: The nitrogen atom possesses a lone pair of electrons, rendering the molecule basic. However, the steric hindrance from the two bulky benzyl groups can modulate its reactivity as a base and a nucleophile compared to less substituted amines.

-

Reactions of the Hydroxyl Group: The primary alcohol is readily functionalized. It can undergo:

-

Esterification: Reaction with carboxylic acids or their derivatives to form esters.

-

Etherification: Reaction with alkyl halides under basic conditions to form ethers.

-

Oxidation: Oxidation to the corresponding aldehyde or carboxylic acid, depending on the reaction conditions and oxidizing agent used.

-

-

N-Dealkylation: Under certain catalytic conditions, one or both benzyl groups can be cleaved.

Synthesis and Manufacturing

A common laboratory-scale synthesis of this compound involves the N-alkylation of ethanolamine.[8] A more direct and widely used method is the reaction of dibenzylamine with an appropriate two-carbon electrophile.

One established synthetic route involves the reaction of dibenzylamine with ethylene carbonate.[9] This method provides a high yield of the desired product.[9]

Caption: General workflow for the synthesis of DBEA.[9]

Applications in Research and Drug Development

The structural motifs within this compound make it a versatile building block in medicinal chemistry. While DBEA itself may not be the active pharmaceutical ingredient, it serves as a crucial intermediate in the synthesis of more complex molecules with therapeutic properties. For instance, related N-benzylethanolamine structures are used in the synthesis of imidazoles, which can act as potent antagonists for receptors like the calcitonin gene-related peptide (CGRP) receptor.[10] They are also used in preparing fragments for histone deacetylase (HDAC) inhibitors.[10]

Analytical Methodologies

Ensuring the purity and identity of this compound is critical for its use in synthesis. A combination of chromatographic and spectroscopic techniques is typically employed.

Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for assessing the purity of a DBEA sample. The specific parameters may require optimization based on the available instrumentation and potential impurities.

1. Objective: To determine the purity of an this compound sample by quantifying the main peak area relative to the total peak area.

2. Materials and Reagents:

- This compound sample

- HPLC-grade Acetonitrile (ACN)

- HPLC-grade water

- Formic acid (or other suitable modifier)

- Volumetric flasks, pipettes, and autosampler vials

3. Instrumentation:

- HPLC system equipped with a UV-Vis detector

- C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

4. Procedure:

- Mobile Phase Preparation:

- Mobile Phase A: 0.1% Formic acid in water

- Mobile Phase B: 0.1% Formic acid in Acetonitrile

- Standard Preparation:

- Accurately weigh approximately 10 mg of the DBEA reference standard into a 10 mL volumetric flask.

- Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B to obtain a concentration of ~1 mg/mL.

- Sample Preparation:

- Prepare the sample in the same manner as the standard.

- Chromatographic Conditions:

- Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm

- Flow Rate: 1.0 mL/min

- Injection Volume: 10 µL

- Detector Wavelength: 254 nm (or wavelength of maximum absorbance for DBEA)

- Column Temperature: 30°C

- Gradient Program:

- 0-2 min: 50% B

- 2-15 min: 50% to 95% B

- 15-18 min: 95% B

- 18-18.1 min: 95% to 50% B

- 18.1-25 min: 50% B (re-equilibration)

- Data Analysis:

- Integrate all peaks in the chromatogram.

- Calculate the area percentage of the main DBEA peak relative to the total area of all peaks.

- Purity (%) = (Area of DBEA Peak / Total Area of All Peaks) x 100

5. System Suitability:

- Inject the standard solution five times. The relative standard deviation (RSD) of the peak area should be less than 2.0%.

Safety and Handling

This compound is classified as harmful if swallowed and causes severe skin burns and eye damage.[1] It is also very toxic to aquatic life.[1] When handling this chemical, appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a compound of significant interest due to its dual functionality, which allows for a wide range of chemical modifications. A thorough understanding of its physical properties, such as its melting point and solubility, combined with knowledge of its spectroscopic characteristics and chemical reactivity, is essential for its successful application in synthetic chemistry. For professionals in drug discovery and development, DBEA represents a valuable scaffold and intermediate for creating novel therapeutic agents. Proper analytical control and adherence to safety protocols are paramount when working with this versatile chemical.

References

- 1. This compound | C16H19NO | CID 22657 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS Number List - 1 - Page 2 - Chemicalbook [chemicalbook.com]

- 3. CAS No. 101-07-5 2-[bis(2-ethylhexyl)amino]ethanol - CAS Chemical [chemicalcas.com]

- 4. ichemistry.cn [ichemistry.cn]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. This compound CAS#: 101-06-4 [m.chemicalbook.com]

- 7. 101-06-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. chemrxiv.org [chemrxiv.org]

- 9. This compound | 101-06-4 [chemicalbook.com]

- 10. N-Benzylethanolamine, 96% 500 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

An In-depth Technical Guide to the Crystal Structure and Molecular Geometry of N,N-Dibenzylethanolamine

Abstract

N,N-Dibenzylethanolamine is a tertiary amine with significant applications in organic synthesis and as a precursor in the development of pharmacologically active compounds. A thorough understanding of its three-dimensional structure is paramount for predicting its reactivity, understanding its interaction with biological targets, and controlling its solid-state properties. This technical guide provides a comprehensive analysis of the molecular geometry and potential crystal structure of this compound. In the absence of a publicly available experimental crystal structure, this guide employs a multi-faceted approach, integrating theoretical modeling through computational chemistry with available spectroscopic data to elucidate its structural characteristics. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of the stereochemical and conformational properties of this versatile molecule.

Introduction

This compound, also known as 2-(dibenzylamino)ethanol, is an organic compound with the molecular formula C₁₆H₁₉NO.[1][2][3] Its structure features a central nitrogen atom bonded to two benzyl groups and an ethanol group, rendering it a sterically hindered tertiary amine and a primary alcohol. This bifunctionality makes it a valuable building block in organic synthesis, notably as a catalyst and as a precursor for more complex molecules.

The molecular architecture of this compound, particularly the orientation of the bulky benzyl groups and the hydrogen-bonding capability of the hydroxyl group, dictates its chemical behavior and its packing in the solid state. A precise understanding of its molecular geometry, including bond lengths, bond angles, and torsional angles, is crucial for designing synthetic routes and for structure-activity relationship (SAR) studies in medicinal chemistry.

Synthesis of this compound

A reliable synthesis of this compound is essential for its application in research and development. A common and effective method involves the N-alkylation of dibenzylamine with a protected ethanolamine equivalent, such as ethylene carbonate.

Synthetic Protocol: N-Alkylation of Dibenzylamine

This protocol is adapted from established procedures for the synthesis of N,N-disubstituted ethanolamines.[7]

Reaction Scheme:

Step-by-Step Methodology:

-

Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine dibenzylamine (1.0 equivalent), ethylene carbonate (2.0 equivalents), and a phase-transfer catalyst such as tetraethylammonium iodide (0.33 equivalents).

-

Reaction Execution: Heat the reaction mixture to 140°C and stir vigorously. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction typically proceeds to completion within 24-30 hours, often forming a suspension.

-

Work-up and Extraction: Upon completion, allow the mixture to cool to room temperature. Dilute the reaction mixture with ethyl acetate and transfer it to a separatory funnel. Extract with a 0.5 M aqueous solution of sodium hydroxide to remove any unreacted ethylene carbonate and other acidic impurities. The aqueous layer is then back-extracted with ethyl acetate.

-

Purification: Combine the organic layers and wash twice with a saturated brine solution to remove water-soluble impurities. Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Final Purification: The crude this compound can be purified by column chromatography on silica gel, typically using a solvent system such as ethyl acetate/hexane (e.g., a 1:2 v/v mixture), to afford the pure product as an oil or a low-melting solid.[7]

Molecular Geometry and Conformational Analysis

In the absence of experimental crystallographic data, the molecular geometry of this compound can be reliably predicted using computational chemistry methods. Density Functional Theory (DFT) is a powerful tool for optimizing molecular geometries and calculating conformational energies.

Computational Methodology

A typical workflow for the conformational analysis of a flexible molecule like this compound is outlined below.

Caption: Workflow for computational conformational analysis.

Protocol for Computational Analysis:

-

Initial Structure Generation: A 3D model of this compound is constructed using molecular modeling software.

-

Conformational Search: A systematic or stochastic conformational search is performed using a computationally less expensive method, such as a molecular mechanics force field (e.g., MMFF94), to identify a set of low-energy conformers.

-

DFT Optimization: The identified low-energy conformers are then subjected to geometry optimization using a higher level of theory, such as DFT with the B3LYP functional and a 6-31G(d) basis set. This provides accurate molecular geometries.

-

Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries to confirm that they represent true energy minima (i.e., no imaginary frequencies) and to obtain thermodynamic data such as Gibbs free energies.

Predicted Molecular Geometry

The key structural features of this compound are the two bulky benzyl groups and the flexible ethanolamine side chain. The conformational flexibility arises from the rotation around several single bonds, primarily the C-C and C-N bonds.

Key Torsional Angles:

-

τ₁ (O-C-C-N): This torsion angle determines the orientation of the hydroxyl group relative to the nitrogen atom. A gauche conformation is generally favored in ethanolamines due to the potential for intramolecular hydrogen bonding between the hydroxyl proton and the nitrogen lone pair.

-

τ₂ (C-C-N-C_benzyl): These torsion angles define the orientation of the benzyl groups relative to the ethanolamine backbone.

-

τ₃ (C-N-C_benzyl-C_phenyl): These torsion angles describe the rotation of the phenyl rings.

The overall shape of the molecule is expected to be globular, with the benzyl groups creating a hydrophobic pocket around the tertiary amine. The hydroxyl group is likely to be exposed at the periphery, available for intermolecular interactions.

Predicted Bond Lengths and Angles:

The bond lengths and angles are expected to be within the standard ranges for similar organic molecules. Representative predicted values are summarized in the table below.

| Bond/Angle | Predicted Value |

| C-N (amine) | ~1.47 Å |

| C-O (alcohol) | ~1.43 Å |

| C-C (aliphatic) | ~1.53 Å |

| C-N-C (angle) | ~110-112° |

| C-C-O (angle) | ~109° |

| C-C-N (angle) | ~112° |

Spectroscopic Characterization

Spectroscopic techniques provide valuable experimental data that can be used to confirm the identity and purity of this compound and to infer details about its molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzyl groups, the benzylic methylene protons, and the two methylene groups of the ethanolamine moiety. The chemical shifts will be influenced by the electron-withdrawing effects of the nitrogen and oxygen atoms.

¹³C NMR: The carbon NMR spectrum provides information about the carbon skeleton. A known ¹³C NMR spectrum for this compound in chloroform-d shows the following key chemical shifts, which are consistent with the proposed structure.[8]

| Carbon Atom | Chemical Shift (δ, ppm) |

| C_ipso (phenyl) | ~139.5 |

| C_ortho/meta/para (phenyl) | ~128-129 |

| CH₂ (benzylic) | ~58.5 |

| N-CH₂ | ~54.5 |

| O-CH₂ | ~59.5 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be characterized by several key absorption bands:

-

O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group.

-

C-H Stretch (aromatic): Sharp peaks just above 3000 cm⁻¹.

-

C-H Stretch (aliphatic): Peaks in the 2850-3000 cm⁻¹ region.

-

C=C Stretch (aromatic): Bands in the 1450-1600 cm⁻¹ region.

-

C-O Stretch (primary alcohol): A strong band around 1050 cm⁻¹.

-

C-N Stretch: A band in the 1000-1250 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For this compound (MW = 241.33 g/mol ), the electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 241. The fragmentation pattern would likely involve the loss of fragments such as the hydroxyl group, the ethanol group, and cleavage at the benzylic position to give the stable benzyl cation (m/z = 91) or the dibenzylaminomethyl cation.

Crystal Structure and Intermolecular Interactions

While an experimental crystal structure is not available, we can predict the likely packing arrangement and key intermolecular interactions based on the molecular geometry of this compound.

Caption: Potential intermolecular interactions in solid this compound.

Hydrogen Bonding

The most significant intermolecular interaction governing the crystal packing will be hydrogen bonding involving the hydroxyl group. The hydroxyl proton can act as a hydrogen bond donor, while the oxygen and nitrogen lone pairs can act as acceptors. The most likely hydrogen bonding motif is an O-H···N interaction, where the hydroxyl group of one molecule donates a hydrogen bond to the nitrogen atom of a neighboring molecule. This would lead to the formation of chains or networks of molecules within the crystal lattice.

π-π Stacking and van der Waals Interactions

The two phenyl rings of the benzyl groups provide extensive surface area for van der Waals interactions and potential π-π stacking. The packing of the bulky benzyl groups will be a major determinant of the overall crystal density and morphology. These aromatic interactions will contribute significantly to the lattice energy and the stability of the crystal structure.

Conclusion

This technical guide has provided a detailed analysis of the molecular geometry and potential crystal structure of this compound. In the absence of experimental crystallographic data, a robust approach combining computational modeling and spectroscopic analysis has been employed. The predicted molecular geometry highlights the conformational flexibility of the ethanolamine side chain and the steric bulk of the benzyl groups. The hydroxyl group is identified as the primary site for intermolecular hydrogen bonding, which, in conjunction with π-π stacking of the phenyl rings, will dictate the crystal packing. The provided synthetic protocol and spectroscopic data serve as a valuable resource for researchers working with this compound. Future experimental studies, particularly single-crystal X-ray diffraction of this compound or its salts, would be invaluable for validating and refining the theoretical models presented herein.

References

- 1. Buy 2-(Dimethylamino)ethanol hydrochloride | 2498-25-1 | >98% [smolecule.com]

- 2. This compound | C16H19NO | CID 22657 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 5. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 6. Search - Access Structures [ccdc.cam.ac.uk]

- 7. This compound | 101-06-4 [chemicalbook.com]

- 8. spectrabase.com [spectrabase.com]

Solubility of N,N-Dibenzylethanolamine in various organic solvents

An In-Depth Technical Guide to the Solubility of N,N-Dibenzylethanolamine in Various Organic Solvents

Authored by: A Senior Application Scientist

Foreword

In the landscape of pharmaceutical research and fine chemical synthesis, a thorough understanding of the physicochemical properties of key intermediates is paramount. This compound, a tertiary amine alcohol, serves as a crucial building block in the synthesis of a range of specialized molecules, including those for electronic applications like photoresists.[1] The solubility of this compound in various organic solvents is a critical parameter that dictates its handling, reaction conditions, and purification strategies. This guide provides a comprehensive examination of the solubility characteristics of this compound, blending theoretical principles with practical experimental guidance for researchers, scientists, and professionals in drug development.

Physicochemical Profile of this compound

A foundational understanding of the molecular structure and properties of this compound is essential to comprehending its solubility behavior.

-

CAS Number: 101-06-4[2]

-

Melting Point: Approximately 38°C[4]

-

Boiling Point: Approximately 206°C at 15 mmHg[4]

-

Appearance: White or colorless to light yellow powder, lump, or clear liquid.[5]

The molecular architecture of this compound features a tertiary amine nitrogen atom, a primary alcohol (hydroxyl group), and two nonpolar benzyl groups. This combination of a polar head (the ethanolamine moiety) and bulky, nonpolar benzyl groups results in an amphiphilic character that governs its interactions with different solvents.

Caption: Molecular structure of this compound highlighting key functional groups.

Theoretical Underpinnings of Solubility

The principle of "like dissolves like" is the cornerstone of predicting solubility. This adage is scientifically rooted in the nature of intermolecular forces between solute and solvent molecules. For this compound, the following interactions are key:

-

Hydrogen Bonding: The hydroxyl (-OH) group can act as a hydrogen bond donor, and both the nitrogen and oxygen atoms can act as hydrogen bond acceptors.[6] This is a significant factor in its solubility in protic solvents like alcohols.

-

Dipole-Dipole Interactions: The polar C-N and C-O bonds create a molecular dipole, allowing for electrostatic interactions with other polar molecules.

-

Van der Waals Forces (London Dispersion Forces): The two large benzyl groups contribute significantly to the molecule's size and surface area, leading to substantial van der Waals forces. These forces are the primary mode of interaction with nonpolar solvents.

A solvent's ability to dissolve this compound depends on its capacity to overcome the solute-solute interactions in the solid state and form stable solute-solvent interactions.

Solubility Profile of this compound: A Qualitative Assessment

| Solvent Class | Solvent Example | Predicted Solubility | Rationale |

| Polar Protic | Ethanol | Soluble | The hydroxyl group of ethanol can effectively hydrogen bond with the ethanolamine moiety of the solute. The ethyl group of ethanol can interact with the benzyl groups via van der Waals forces. |

| Methanol | Soluble | Similar to ethanol, methanol is a good hydrogen bonding solvent. | |

| Polar Aprotic | Acetone | Soluble | Acetone's carbonyl group can act as a hydrogen bond acceptor for the solute's hydroxyl group. Its dipole moment allows for favorable dipole-dipole interactions. A related compound, N,N-dibenzylethylenediamine diacetate, is slightly soluble in acetone.[7] |

| Ethyl Acetate | Soluble | The ester functionality of ethyl acetate can participate in dipole-dipole interactions and act as a hydrogen bond acceptor.[8][9] The ethyl and acetyl groups provide sites for van der Waals interactions with the benzyl groups. A related compound is slightly soluble in ethyl acetate.[7] | |

| Dichloromethane (DCM) | Soluble | DCM is a polar aprotic solvent that can engage in dipole-dipole interactions. Its ability to dissolve a wide range of organic compounds suggests it would be a suitable solvent. | |

| Nonpolar | Toluene | Sparingly Soluble | Toluene's aromatic ring can interact favorably with the benzyl groups of the solute through π-π stacking and van der Waals forces. However, its lack of polarity and hydrogen bonding capability would limit its interaction with the polar ethanolamine head. |

| Hexane | Insoluble | Hexane is a nonpolar aliphatic hydrocarbon. The energy required to break the solute-solute interactions (especially those involving the polar head) would not be compensated by the weak van der Waals forces between hexane and the solute. | |

| Benzene | Sparingly Soluble | Similar to toluene, benzene can interact with the benzyl groups. A related compound shows slight solubility in benzene.[7] |

Experimental Determination of Solubility: The Gold Standard

The most reliable method for determining the thermodynamic solubility of a compound is the saturation shake-flask method.[2][10] This method is widely accepted and considered a benchmark for solubility measurements.[10]

Protocol: Isothermal Shake-Flask Solubility Determination

This protocol outlines the steps for determining the equilibrium solubility of this compound in an organic solvent at a specified temperature.

Materials:

-

This compound (solid, high purity)

-

Solvent of interest (analytical grade)

-

Stoppered flasks or vials (e.g., borosilicate glass)

-

Constant temperature orbital shaker or water bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or other quantitative analysis method.

Procedure:

-

Preparation: Add an excess amount of solid this compound to a flask containing a known volume of the solvent. The excess solid is crucial to ensure that equilibrium with the solid phase is reached.

-

Equilibration: Seal the flasks and place them in a constant temperature shaker set to the desired temperature (e.g., 25°C). Agitate the flasks for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally by taking samples at different time points until the concentration plateaus.

-

Phase Separation: After equilibration, allow the flasks to rest in the constant temperature bath for a sufficient time (e.g., 2-4 hours) to allow the undissolved solid to settle.

-

Sampling: Carefully withdraw a clear aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a pre-weighed vial to remove any suspended solid particles.

-

Quantification: Accurately weigh the filtered sample. Dilute the sample with a suitable solvent to a concentration within the calibrated range of the analytical method (e.g., HPLC).

-

Analysis: Analyze the diluted sample using a validated analytical method to determine the concentration of this compound.

-

Calculation: Calculate the solubility from the measured concentration and the dilution factor. Express the solubility in appropriate units (e.g., mg/mL, g/100g of solvent, mol/L).

Caption: Workflow for the isothermal shake-flask solubility determination method.

Applications and Implications in Research and Development

A comprehensive understanding of the solubility of this compound is critical for several applications:

-

Reaction Chemistry: The choice of solvent is crucial for controlling reaction rates, yields, and impurity profiles. Knowing the solubility allows for the selection of an appropriate solvent that can dissolve reactants and facilitate the desired chemical transformation.

-

Crystallization and Purification: Solubility data as a function of temperature is essential for developing effective crystallization processes for purification. By identifying a solvent in which the compound has high solubility at elevated temperatures and low solubility at lower temperatures, efficient purification can be achieved.

-

Formulation Development: In the context of drug development, if this compound or its derivatives are part of a final formulation, understanding its solubility in various pharmaceutically acceptable solvents is a prerequisite.

-

Analytical Method Development: Solubility information is necessary for preparing stock solutions and standards for analytical methods such as HPLC, GC, and NMR.

Conclusion

This compound presents a fascinating case study in solubility, with its amphiphilic nature arising from the interplay of a polar ethanolamine head and nonpolar benzyl groups. While quantitative data remains to be extensively documented, a qualitative understanding based on fundamental chemical principles provides a strong predictive framework. This guide has outlined these principles, provided a detailed protocol for the experimental determination of its solubility via the shake-flask method, and highlighted the practical implications of this data. For researchers and developers, the experimental determination of the solubility of this compound in solvents relevant to their specific application is a critical step that will enable process optimization, improve yields, and ensure the quality of the final product.

References

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. This compound | C16H19NO | CID 22657 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. This compound CAS#: 101-06-4 [m.chemicalbook.com]

- 5. 101-06-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. CN101747206A - Preparation method of N,N-dibenzyl-ethylenediamin diacetate - Google Patents [patents.google.com]

- 8. Ethyl Acetate | CH3COOC2H5 | CID 8857 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound | 101-06-4 [chemicalbook.com]

A Theoretical and Computational Scrutiny of N,N-Dibenzylethanolamine: A Technical Guide for Researchers and Drug Development Professionals

Abstract

N,N-Dibenzylethanolamine, a tertiary amine with significant industrial applications, particularly as a key intermediate in the synthesis of electronic chemicals like photoresists, also presents an intriguing scaffold for medicinal chemistry and drug discovery.[1][2] This technical guide provides a comprehensive overview of the theoretical and computational methodologies that can be employed to investigate the molecular properties, reactivity, and potential biological activity of this compound. By leveraging a suite of computational tools, from quantum mechanics to molecular dynamics, researchers can gain profound insights into its behavior at an atomic level, thereby accelerating its application in both materials science and pharmaceutical development. This document serves as a roadmap for in-silico investigation, offering both foundational theory and actionable protocols for the scientific community.

Introduction: The Dual Identity of this compound

This compound (CAS 101-06-4) is a molecule of interest in diverse scientific fields.[3][4] Structurally, it comprises a central nitrogen atom bonded to two benzyl groups and an ethanol moiety. This unique combination of a bulky, hydrophobic benzyl backbone and a polar hydroxyl group imparts a distinct set of physicochemical properties that underpin its utility.

In the realm of materials science, this compound is a critical building block for photoresists, light-sensitive materials essential for microlithography in the semiconductor industry.[1] Its molecular structure can influence critical parameters of photoresists such as sensitivity, adhesion, and dissolution rate.[1]

From a pharmaceutical perspective, the this compound scaffold contains key pharmacophoric features. The tertiary amine and benzyl groups are prevalent in numerous biologically active compounds. For instance, benzylamines are recognized as privileged structures in the design of enzyme inhibitors, and ethanolamine derivatives have been explored for various therapeutic applications.[2][5][6] Understanding the conformational landscape, electronic properties, and interaction potential of this compound is therefore a crucial first step in exploring its derivatization for novel drug candidates.

This guide will navigate the theoretical frameworks and computational workflows pertinent to a thorough in-silico characterization of this compound, providing researchers with the necessary tools to unlock its full potential.

Foundational Physicochemical Properties

A prerequisite to any computational study is a firm grasp of the molecule's fundamental properties. These values serve as a baseline for validation of computational models.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₉NO | [7] |

| Molecular Weight | 241.33 g/mol | [3][7] |

| Melting Point | 38 °C | [8] |

| Boiling Point | 206 °C at 15 mmHg | [8] |

| Density | 1.06 g/cm³ | [9] |

| XLogP3 | 2.6 | [3] |

| PSA (Polar Surface Area) | 23.5 Ų | [3] |

Quantum Mechanical Investigations: Unveiling Electronic Structure and Reactivity

Quantum mechanics (QM) provides the most accurate theoretical description of molecular systems, offering profound insights into electronic structure, reactivity, and spectroscopic properties. For a molecule like this compound, QM calculations can elucidate key aspects of its chemical behavior.

Theoretical Framework: Density Functional Theory (DFT)

Density Functional Theory (DFT) has emerged as the workhorse of modern computational chemistry due to its favorable balance of accuracy and computational cost. DFT methods are particularly well-suited for studying molecules of the size of this compound.

Core Principles of DFT:

DFT is based on the Hohenberg-Kohn theorems, which state that the ground-state energy and all other ground-state properties of a system are uniquely determined by its electron density. This is a significant departure from traditional wave-function-based methods, as the electron density is a function of only three spatial coordinates, regardless of the number of electrons.

The practical application of DFT involves the use of exchange-correlation functionals, which approximate the complex many-body electron interactions. The choice of functional is critical and should be validated for the specific properties being investigated.

Applications for this compound

-

Geometric Optimization and Conformational Analysis: The flexibility of the dibenzyl and ethanolamine moieties allows for a multitude of low-energy conformations. DFT calculations can be used to locate the global minimum energy structure and other relevant conformers. This is crucial for understanding its shape and how it might interact with other molecules.

-

Electronic Properties: DFT can be used to calculate a range of electronic properties, including:

-

Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's reactivity. The HOMO-LUMO gap provides an estimate of the molecule's chemical stability and electronic excitation energy.

-

Electrostatic Potential (ESP) Maps: ESP maps visualize the charge distribution on the molecular surface, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This is invaluable for predicting sites of non-covalent interactions.

-

Partial Atomic Charges: These provide a quantitative measure of the charge distribution within the molecule.

-

-

Vibrational Frequencies: Calculated vibrational frequencies can be compared with experimental infrared (IR) and Raman spectra to validate the computed geometry and to aid in the assignment of spectral features.

-

Reaction Energetics and Mechanisms: DFT can be used to model chemical reactions involving this compound, such as its synthesis, degradation, or metabolic pathways. By calculating the energies of reactants, products, and transition states, one can determine reaction enthalpies, activation energies, and preferred reaction pathways.

Experimental Protocol: DFT Calculation Workflow

Herein is a generalized workflow for performing a DFT calculation on this compound.

Step 1: Molecular Structure Preparation

-

Obtain the 3D coordinates of this compound. This can be done using molecular building software or by retrieving the structure from a database like PubChem.[3]

Step 2: Input File Generation

-

Prepare an input file for a quantum chemistry software package (e.g., Gaussian, ORCA, Q-Chem). This file will specify:

-

The molecular coordinates.

-

The desired level of theory (e.g., B3LYP functional).

-

The basis set (e.g., 6-31G(d,p)).

-

The type of calculation (e.g., geometry optimization, frequency calculation).

-

The charge and multiplicity of the molecule.

-

Step 3: Execution of the Calculation

-

Submit the input file to the quantum chemistry software for calculation.

Step 4: Analysis of Results

-

Analyze the output files to extract the desired information, such as optimized geometry, energies, molecular orbitals, and vibrational frequencies. Visualization software is often used to view molecular structures and orbitals.

Caption: A generalized workflow for performing a DFT calculation.

Molecular Dynamics Simulations: Capturing the Dynamic Behavior

While QM methods provide a detailed picture of a molecule's electronic structure, they are computationally expensive and generally limited to static structures or small systems. Molecular Dynamics (MD) simulations, on the other hand, allow for the study of the dynamic evolution of a molecular system over time, providing insights into its conformational flexibility, solvation, and interactions with its environment.

Theoretical Framework: Classical Mechanics and Force Fields

MD simulations are based on classical mechanics. The molecule is treated as a collection of atoms connected by springs, and their motion is governed by Newton's second law of motion (F=ma). The forces acting on the atoms are calculated using a molecular mechanics force field.

A force field is a set of empirical potential energy functions and parameters that describe the energy of a system as a function of the positions of its atoms. A typical force field includes terms for:

-

Bond stretching

-

Angle bending

-

Torsional rotations

-

Van der Waals interactions

-

Electrostatic interactions

The choice of force field is crucial for the accuracy of an MD simulation.

Applications for this compound

-

Conformational Sampling: MD simulations can explore the conformational space of this compound, identifying the most populated conformations and the transitions between them. This is particularly important for understanding its flexibility and how it might adapt its shape upon binding to a biological target.

-

Solvation and Hydration: By simulating this compound in a solvent (e.g., water), one can study its solvation shell and the nature of its interactions with the solvent molecules. This is critical for understanding its solubility and partitioning behavior.

-

Intermolecular Interactions: MD simulations can be used to study the interactions of this compound with other molecules, such as polymers in a photoresist formulation or the active site of an enzyme.

Experimental Protocol: MD Simulation Workflow

Step 1: System Setup

-

Define the simulation box and populate it with the molecule(s) of interest and solvent molecules.

Step 2: Energy Minimization

-

Minimize the energy of the system to remove any steric clashes or unfavorable geometries.

Step 3: Equilibration

-

Gradually heat the system to the desired temperature and then run a simulation under constant temperature and pressure (NPT ensemble) to allow the system to reach equilibrium.

Step 4: Production Run

-

Run the main simulation for a sufficient length of time to collect data on the system's dynamic behavior.

Step 5: Trajectory Analysis

-

Analyze the saved trajectory to calculate various properties, such as root-mean-square deviation (RMSD), radial distribution functions (RDFs), and hydrogen bonding patterns.

Caption: A typical workflow for a molecular dynamics simulation.

Molecular Docking: Predicting Binding Interactions in a Biological Context

For drug development professionals, understanding how a molecule might interact with a biological target is of paramount importance. Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

Theoretical Framework: Search Algorithms and Scoring Functions

Molecular docking involves two main components:

-

Search Algorithm: This explores the conformational space of the ligand and its possible orientations within the binding site of the receptor.

-

Scoring Function: This estimates the binding affinity for each generated pose, allowing for the ranking of different binding modes.

Application to this compound Derivatives

While this compound itself may not be a drug, its scaffold can be used as a starting point for the design of novel inhibitors for various enzymes. For example, benzylamine derivatives have been shown to be effective inhibitors of acetylcholinesterase.[5]

A typical molecular docking study would involve:

-

Receptor Preparation: Obtaining the 3D structure of the target protein, often from the Protein Data Bank (PDB).

-

Ligand Preparation: Generating a 3D structure of the this compound derivative.

-

Docking: Using a docking program (e.g., AutoDock, Glide, GOLD) to predict the binding mode and estimate the binding affinity.

-

Post-Docking Analysis: Visualizing the predicted binding pose and analyzing the key interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and the receptor.

Caption: Workflow for a molecular docking study.

Quantitative Structure-Activity Relationship (QSAR) and Machine Learning

For a more high-throughput approach, Quantitative Structure-Activity Relationship (QSAR) modeling and machine learning can be employed to predict the properties and activities of a large number of this compound derivatives.

Theoretical Framework

QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity or a physicochemical property. Machine learning algorithms can be used to develop more complex and predictive models from large datasets.

The general workflow for developing a QSAR or machine learning model involves:

-

Data Collection: Gathering a dataset of molecules with known activities or properties.

-

Molecular Descriptor Calculation: Calculating a set of numerical descriptors that represent the chemical structure of each molecule.

-

Model Building: Using statistical methods or machine learning algorithms to build a model that relates the descriptors to the activity/property.

-

Model Validation: Assessing the predictive power of the model using an independent test set.

Application to this compound Derivatives

By synthesizing and testing a library of this compound derivatives, a QSAR model could be developed to predict their activity against a specific target. This would allow for the virtual screening of a much larger chemical space, prioritizing the most promising candidates for synthesis and testing.

Conclusion and Future Directions

The theoretical and computational methodologies outlined in this guide provide a powerful toolkit for the in-depth investigation of this compound and its derivatives. From the fundamental electronic properties revealed by quantum mechanics to the dynamic behavior captured by molecular dynamics and the prediction of biological interactions through molecular docking, these in-silico approaches offer invaluable insights that can guide experimental work and accelerate discovery in both materials science and drug development.

Future research in this area could focus on:

-

Developing specific force field parameters for this compound to improve the accuracy of MD simulations.

-

Performing QM/MM (Quantum Mechanics/Molecular Mechanics) simulations to study enzymatic reactions involving this compound derivatives with high accuracy.

-

Utilizing advanced machine learning techniques to build predictive models for a wider range of properties and activities.

By embracing a synergistic approach that combines computational modeling with experimental validation, the scientific community can continue to unlock the full potential of this versatile molecule.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. N-Benzyldiethanolamine Research Chemical [benchchem.com]

- 3. This compound | C16H19NO | CID 22657 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 101-06-4 [chemicalbook.com]

- 5. Docking analysis of a series of benzylamino acetylcholinesterase inhibitors with a phthalimide, benzoyl, or indanone moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Basic Composition And Classification of Photoresists [riyngroup.com]

- 7. GSRS [gsrs.ncats.nih.gov]

- 8. diyhpl.us [diyhpl.us]

- 9. echemi.com [echemi.com]

The Genesis of a Tertiary Amine: Unraveling the Discovery and First Synthesis of N,N-Dibenzylethanolamine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Dibenzylethanolamine, a tertiary amine with the chemical formula (C₆H₅CH₂)₂NCH₂CH₂OH, is a compound of significant interest in organic synthesis and pharmaceutical development. Its molecular structure, featuring two benzyl groups and a hydroxyl moiety, imparts unique properties that have been leveraged in various chemical transformations and as a precursor to more complex molecules. This technical guide provides a comprehensive overview of the discovery and the first successful synthesis of this compound, offering insights into the foundational chemistry that brought this compound to the forefront of scientific inquiry. While the exact historical moment of its first synthesis remains elusive in readily available literature, this guide reconstructs the likely early synthetic approaches based on the chemical knowledge of the era and details a robust, modern laboratory-scale synthesis.

Core Chemical and Physical Properties

A thorough understanding of a compound's properties is fundamental to its application. This compound is characterized by the following key physical and chemical data:

| Property | Value |

| CAS Number | 101-06-4[1][2] |

| Molecular Formula | C₁₆H₁₉NO[1][2] |

| Molecular Weight | 241.33 g/mol [1][2] |

| Melting Point | 38°C[1] |

| Boiling Point | 206 °C at 15 mmHg[1] |

| Appearance | White or colorless to light yellow powder, lump, or clear liquid[1] |

| Synonyms | 2-(Dibenzylamino)ethanol, N,N-Dibenzyl-2-aminoethanol[1][2] |

The Dawn of N-Alkylated Ethanolamines: A Historical Perspective

The late 19th and early 20th centuries witnessed a surge in the exploration of organic synthesis, with a particular focus on the creation of novel nitrogen-containing compounds. The synthesis of ethanolamines and their N-alkylated derivatives was a significant area of research. Early methods for the preparation of N-alkylethanolamines often involved the reaction of an amine with an ethylene halohydrin or, later, with ethylene oxide. These fundamental reactions laid the groundwork for the eventual synthesis of more complex structures like this compound.

While a singular, celebrated "discovery" paper for this compound is not readily apparent in the historical record, its synthesis would have been a logical extension of the established chemistry of the time. The reaction of a secondary amine, such as dibenzylamine, with a source of a 2-hydroxyethyl group would have been the most probable route.

The First Synthesis: A Modern Laboratory Protocol

In the absence of a definitive historical account of the first synthesis, this guide presents a well-established and efficient modern laboratory-scale procedure for the preparation of this compound. This method, which involves the reaction of dibenzylamine with ethylene carbonate, exemplifies a common and effective strategy for the synthesis of N,N-disubstituted ethanolamines.[1]

Reaction Principle

The synthesis proceeds via the nucleophilic attack of the secondary amine, dibenzylamine, on one of the electrophilic carbonyl carbons of ethylene carbonate. This is followed by the ring-opening of the cyclic carbonate and subsequent decarboxylation to yield the desired this compound. The use of a phase-transfer catalyst, such as tetraethylammonium iodide, can facilitate the reaction.

Experimental Workflow

Caption: Synthetic workflow for this compound.

Step-by-Step Methodology[1]

-

Reaction Setup: In a suitable reaction flask, combine dibenzylamine (0.5 g, 2.5 mmol), ethylene carbonate (0.446 g, 5 mmol), and tetraethylammonium iodide (0.215 g, 0.83 mmol) at room temperature.

-

Heating: Heat the reaction mixture to 140°C and maintain this temperature with stirring for 26 hours. A suspension will form during the reaction.

-

Work-up - Dilution and Extraction: After the reaction is complete, allow the mixture to cool and then dilute it with ethyl acetate. Transfer the mixture to a separatory funnel and extract with a 0.5 M sodium hydroxide solution (10 mL).

-

Aqueous Phase Wash: Wash the aqueous phase with ethyl acetate. Combine all the organic phases.

-

Brine Wash: Wash the combined organic phase twice with a saturated brine solution to remove any water-soluble impurities.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate.

-

Filtration and Concentration: Filter the mixture to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash chromatography on a silica gel column using a mixture of ethyl acetate and hexane (1:2, v/v) as the eluent.

-

Final Product Isolation: Collect the fractions containing the desired product and concentrate them under reduced pressure to yield N,N-dibenzyl-2-aminoethanol as an oil (0.5 g, 83% yield).

Mechanistic Insights

The synthesis of this compound from dibenzylamine and ethylene carbonate proceeds through a nucleophilic addition-elimination mechanism.

Caption: Proposed reaction mechanism.

Conclusion

While the precise historical account of the first synthesis of this compound is not prominently documented, the foundational principles of organic chemistry suggest a logical progression from simpler N-alkylethanolamines. The modern synthetic protocol detailed in this guide provides a reliable and efficient method for its preparation, enabling further research into its applications. The journey of this compound from a conceptual extension of known reactions to a readily accessible chemical entity underscores the continuous evolution of synthetic organic chemistry and its profound impact on scientific discovery and technological advancement.

References

An In-depth Technical Guide to N,N-Dibenzylethanolamine: Synthesis, Characterization, and Applications